molecular formula C15H10BrF3N4S B2529118 5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine CAS No. 499795-95-8

5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine

Cat. No.: B2529118
CAS No.: 499795-95-8
M. Wt: 415.23
InChI Key: OEHXFNZORGBZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a bromine atom at position 5 and a thiazole ring at position 2. The thiazole moiety is further modified with a 4-methyl group and a 3-(trifluoromethyl)phenyl substituent. This structure combines electron-withdrawing (bromo, trifluoromethyl) and hydrophobic (methyl, aryl) groups, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition .

Properties

IUPAC Name

5-bromo-4-[4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3N4S/c1-7-12(11-10(16)6-21-14(20)23-11)24-13(22-7)8-3-2-4-9(5-8)15(17,18)19/h2-6H,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHXFNZORGBZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C3=NC(=NC=C3Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the pyrimidine and thiazole rings, leading to differences in physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Melting Point (°C) HPLC Retention (min) Biological Activity / Application Reference ID
Target Compound 5-Bromo-pyrimidine + 4-methyl-3-(trifluoromethyl)phenyl-thiazole Not reported Not reported Potential kinase inhibitor (inferred)
5-(5-Fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine (12q) Fluoro-pyrimidine + morpholinophenyl-thiazole 225–227 11.89 (A), 11.32 (B) CDK9 inhibitor
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (7) Methyl-sulfonylphenyl-pyrimidine + phenyl-thiazole 98–99 11.34 (A), 11.78 (B) Kinase inhibitor (purity 99%)
5-Bromo-4-(trifluoromethyl)thiazol-2-amine Bromo-trifluoromethyl thiazole (no pyrimidine) Not reported Not reported Intermediate for agrochemicals/pharma
{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol Methanol-substituted thiazole (no pyrimidine) Not reported Not reported Synthetic intermediate
GW 501-516 (Cardarine) Sulfanyl-thiazole + pyrimidine (performance-enhancing substituents) Not reported Not reported PPARδ agonist (metabolic modulation)

Key Observations :

Substituent Effects on Physicochemical Properties: The morpholinophenyl group in compound 12q increases polarity, reflected in its higher melting point (225–227°C) compared to the methyl-sulfonylphenyl analog 7 (98–99°C) . Trifluoromethyl groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .

Biological Activity :

  • Pyrimidine-thiazole hybrids (e.g., 12q , 7 ) exhibit kinase inhibition, likely due to their ability to mimic ATP-binding motifs .
  • GW 501-516 diverges functionally, targeting PPARδ receptors rather than kinases, highlighting the impact of sulfanyl and acetic acid substituents .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a bromo-pyrimidine precursor with a preformed thiazole intermediate, as seen in related analogs . describes 2-bromo-1-[4-methyl-2-(trifluoromethylphenyl)thiazol-5-yl]ethanone as a key intermediate for thiazole ring formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.